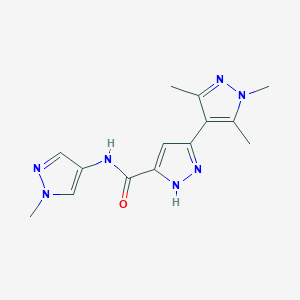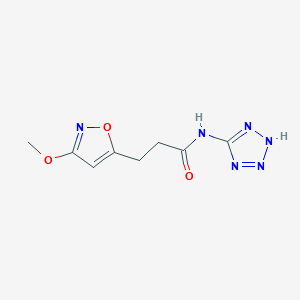![molecular formula C24H23N5OS B12163272 1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12163272.png)
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions
-
Benzimidazole Synthesis:
Starting Materials: o-phenylenediamine and a carboxylic acid derivative.
Reaction Conditions: The reaction is usually carried out under acidic conditions with a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
-
Thiazole Ring Formation:
Starting Materials: A suitable thioamide and α-haloketone.
Reaction Conditions: The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar solvent like ethanol.
-
Pyrrole Ring Formation:
Starting Materials: An α,β-unsaturated carbonyl compound and an amine.
Reaction Conditions: The reaction is often performed under reflux conditions in a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole moieties.
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction: Reduction reactions can occur at the imino group or the thiazole ring.
Reagents: Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Products: Reduction can yield amines or reduced thiazole derivatives.
-
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Products: Substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Due to the presence of benzimidazole and thiazole rings, the compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines through apoptosis induction.
Industry:
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole and pyrrole rings can interact with various enzymes, inhibiting their activity and leading to cellular dysfunction.
Molecular Targets and Pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, preventing proper DNA function.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
相似化合物的比较
1H-Benzimidazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Widely studied for their antimicrobial and anti-inflammatory effects.
Pyrrole Compounds: Known for their roles in pharmaceuticals and materials science.
Uniqueness: 1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of three different heterocyclic rings, each contributing distinct chemical and biological properties. This structural complexity enhances its potential as a multifunctional therapeutic agent.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
属性
分子式 |
C24H23N5OS |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
1-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H23N5OS/c1-14(2)21(23-26-16-10-6-7-11-17(16)27-23)29-12-19(30)20(22(29)25)24-28-18(13-31-24)15-8-4-3-5-9-15/h3-11,13-14,21,25,30H,12H2,1-2H3,(H,26,27) |
InChI 键 |
PERTUKVDQKYVKM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163191.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12163194.png)
![2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B12163210.png)

![N-benzyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12163218.png)


![2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12163224.png)
![2-({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12163247.png)

![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
